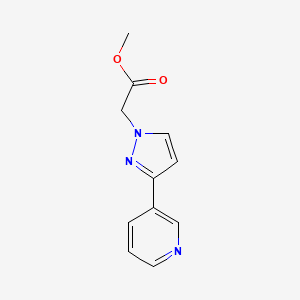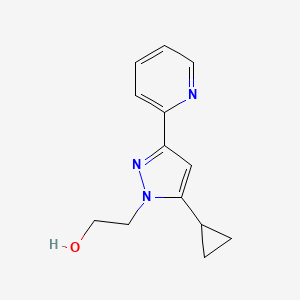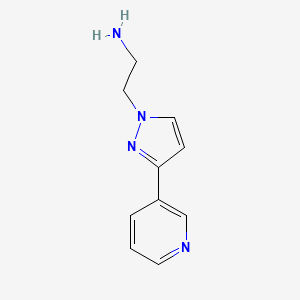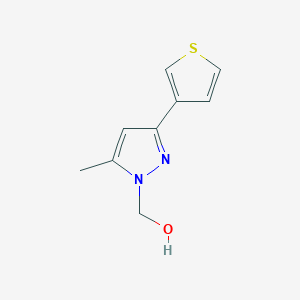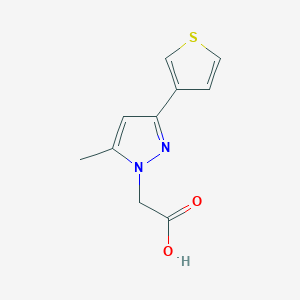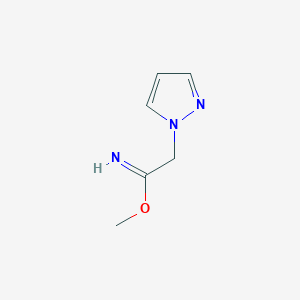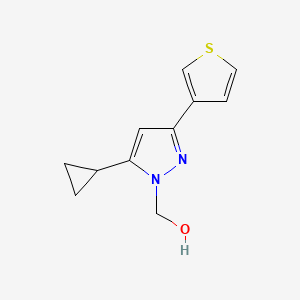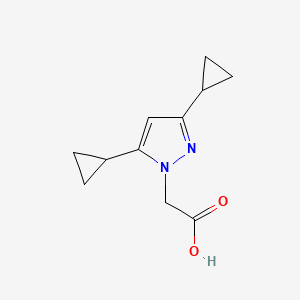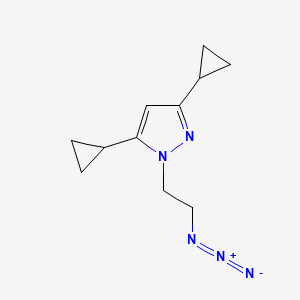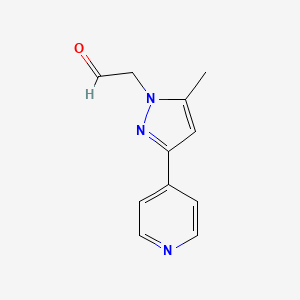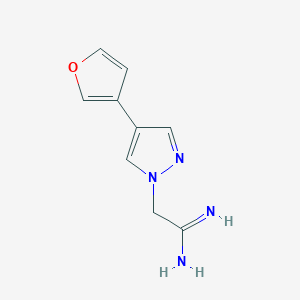
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Furan can be synthesized through various methods, including the decarboxylation of furfural, the oxidation of 1,3-butadiene, and the Paal-Knorr Synthesis . Pyrazole synthesis often involves the reaction of hydrazines with α,β-unsaturated carbonyls .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . Pyrazole has a five-membered ring composed of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Furan is a π-excessive heterocycle and prefers electrophilic substitution reactions. It also behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Synthesis and Chemical Reactions
Compounds related to 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide have been synthesized and involved in various chemical reactions, leading to the formation of heterocyclic compounds. For instance, naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus have been synthesized through Vilsmeier formylation and subsequent reactions with C- and N-nucleophiles. These synthetic routes produce derivatives with multiple connected heterocyclic moieties, which are structurally confirmed by IR, ¹H-NMR/¹³C-NMR, and mass spectral studies (El-Wahab et al., 2011).
Biological Evaluations
The synthesized compounds have been evaluated for their biological activities, showing promising effects against tested Gram-positive and negative bacteria and fungi. This highlights their potential as antimicrobial agents. Such evaluations provide insights into the potential therapeutic applications of these compounds, although the specific use of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide in this context is not directly mentioned, the related structures and activities suggest a potential area for further research and development (El-Wahab et al., 2011).
Antitumor Activities
Other research focuses on the design and synthesis of heterocyclic compounds with antitumor activities. For example, the synthesis of quinoline, furan, and thiophene derivatives from 2-aminoprop-1-ene-1,1,3-tricarbonitrile with 2-acetyl-furan has led to compounds that show high inhibitory effects against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Mohareb et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9(11)5-13-4-8(3-12-13)7-1-2-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXNMULXIOHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



